D-alanyl-D-serine
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Overview
Description
D-alanyl-D-serine is a dipeptide composed of D-alanine and D-serine It is a zwitterionic compound with the molecular formula C₆H₁₂N₂O₄
Preparation Methods
Synthetic Routes and Reaction Conditions
D-alanyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of D-alanine and D-serine as starting materials, which are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically proceeds under mild conditions at room temperature, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific enzymes like D-alanine-D-serine ligase. This method offers high specificity and efficiency, making it suitable for large-scale production. The enzymatic process involves the use of ATP as a cofactor and proceeds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-alanyl-D-serine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), room temperature.
Reduction: Sodium borohydride (NaBH₄), room temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
D-alanyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in bacterial cell wall biosynthesis and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
D-alanyl-D-serine exerts its effects primarily through its interaction with enzymes involved in bacterial cell wall biosynthesis. It acts as a substrate for D-alanine-D-serine ligase, which catalyzes the formation of peptide bonds in the bacterial cell wall. This interaction is crucial for maintaining the structural integrity of the cell wall and is a target for antibiotic development .
Comparison with Similar Compounds
Similar Compounds
D-alanyl-D-alanine: Another dipeptide involved in bacterial cell wall biosynthesis.
D-serine: A single amino acid with neuromodulatory properties.
D-alanine: A single amino acid involved in various metabolic pathways
Uniqueness
D-alanyl-D-serine is unique due to its specific role in bacterial cell wall biosynthesis and its potential as a target for antibiotic development. Unlike D-alanyl-D-alanine, which is more commonly studied, this compound offers distinct advantages in terms of its enzymatic interactions and potential therapeutic applications .
Properties
CAS No. |
1115-50-0 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
IPWKGIFRRBGCJO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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